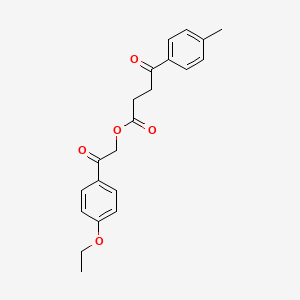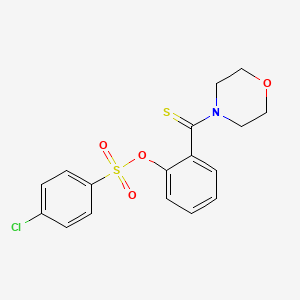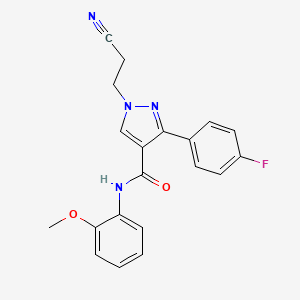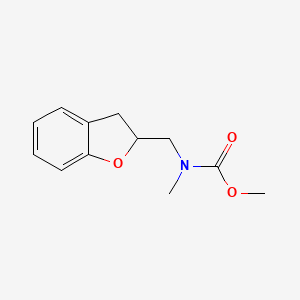
2-(4-ethoxyphenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-ethoxyphenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate, also known as EMBO, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research.
Wirkmechanismus
2-(4-ethoxyphenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate exerts its effects through the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for the pain and swelling associated with inflammation. By inhibiting COX-2, 2-(4-ethoxyphenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate reduces the production of prostaglandins, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
2-(4-ethoxyphenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, 2-(4-ethoxyphenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate has been shown to have antioxidant effects, which may help protect against oxidative stress-related damage. Additionally, 2-(4-ethoxyphenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4-ethoxyphenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate in lab experiments is its specificity for COX-2 inhibition, which allows for targeted inhibition of the inflammatory response without affecting the production of other important molecules such as prostacyclin. Additionally, 2-(4-ethoxyphenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate has been shown to have low toxicity, making it a safe compound to use in lab experiments. However, one limitation of using 2-(4-ethoxyphenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate is its relatively low potency compared to other COX-2 inhibitors, which may limit its effectiveness in certain applications.
Zukünftige Richtungen
There are several potential future directions for research on 2-(4-ethoxyphenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate. One area of interest is the development of more potent derivatives of 2-(4-ethoxyphenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate that may be more effective in treating pain and inflammation-related disorders. Additionally, further research is needed to fully understand the mechanisms underlying 2-(4-ethoxyphenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate's neuroprotective effects and its potential applications in treating neurodegenerative disorders. Finally, more research is needed to determine the safety and efficacy of 2-(4-ethoxyphenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate in vivo, as most studies to date have been conducted in vitro.
Synthesemethoden
2-(4-ethoxyphenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate can be synthesized through a multistep process that involves the reaction of ethyl 4-(4-methylphenyl)-4-oxobutanoate with 4-ethoxyphenylhydrazine. The resulting product is then treated with acetic anhydride and triethylamine to form the final 2-(4-ethoxyphenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate product. The purity of the compound can be determined through various analytical techniques such as NMR spectroscopy and HPLC.
Wissenschaftliche Forschungsanwendungen
2-(4-ethoxyphenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate has been used in various scientific research studies due to its potential applications in drug discovery and development. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. Additionally, 2-(4-ethoxyphenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate has been studied for its potential use in treating cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Eigenschaften
IUPAC Name |
[2-(4-ethoxyphenyl)-2-oxoethyl] 4-(4-methylphenyl)-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O5/c1-3-25-18-10-8-17(9-11-18)20(23)14-26-21(24)13-12-19(22)16-6-4-15(2)5-7-16/h4-11H,3,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCXITVXYPYOPMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)COC(=O)CCC(=O)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[({5-[(2,4-dinitrophenyl)amino]-2-methylphenyl}imino)methyl]-3-hydroxy-N-(2-methylphenyl)-2-naphthamide](/img/structure/B5180797.png)
![3-(4-morpholinylsulfonyl)-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5180805.png)

![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-[4-(2-thienyl)butanoyl]-4-piperidinecarboxamide](/img/structure/B5180823.png)
![3-[(4-benzyl-1-piperidinyl)methyl]phenol](/img/structure/B5180826.png)



![tetrahydro-2-furanylmethyl 2,7,7-trimethyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5180860.png)

![7-[(2-bromobenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5180887.png)
![5-{4-[(2-chlorobenzyl)oxy]benzylidene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5180892.png)
![3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-phenyl-1,3-thiazol-2-yl)hydrazone]](/img/structure/B5180895.png)
